tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid
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Overview
Description
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is known for its unique structure, which includes a hydroxy group and a carbamic acid ester group attached to a cyclohexene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid typically involves the following steps :
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Hydroxylation: The cyclohexene derivative undergoes hydroxylation to introduce the hydroxy group at the desired position.
Carbamate Formation: The hydroxy-cyclohexene intermediate is then reacted with tert-butyl isocyanate to form the carbamic acid tert-butyl ester.
The reaction conditions for these steps may vary, but common reagents and solvents include ethyl acetate, hexane, and tert-butyl isocyanate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the desired product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid involves its interaction with specific molecular targets and pathways . The hydroxy group and carbamic acid ester group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo nucleophilic and electrophilic reactions, which contribute to its biological and chemical activities.
Comparison with Similar Compounds
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid can be compared with other similar compounds, such as:
[(1R,4S)-4-Hydroxy-2-cyclopentenyl]carbamic acid tert-butyl ester: This compound has a similar structure but with a cyclopentene ring instead of a cyclohexene ring.
[(1R,4S)-4-Hydroxy-2-cyclohexyl]carbamic acid tert-butyl ester: This compound has a saturated cyclohexyl ring instead of a cyclohexene ring.
The uniqueness of this compound lies in its specific ring structure and functional groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(1R,4S)-4-hydroxycyclohex-2-en-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSDSNLBVMRZSO-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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